

A Technical Guide to 11-Maleimidoundecanoic Acid Hydrazide (KMUH)

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Compound of Interest		
Compound Name:	11-Maleimidoundecanoic Acid	
	Hydrazide	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the heterobifunctional crosslinker, **11- Maleimidoundecanoic Acid Hydrazide**, often abbreviated as KMUH. It details the critical spacer arm length, molecular properties, and a comprehensive experimental protocol for its use in bioconjugation.

Core Molecular Characteristics

11-Maleimidoundecanoic Acid Hydrazide is a crosslinking reagent that possesses two distinct reactive groups separated by a long, aliphatic carbon chain. This structure enables the covalent joining of two different molecules. The key reactive moieties are a maleimide group, which reacts specifically with sulfhydryl (-SH) groups, and a hydrazide group (-NHNH2), which targets carbonyl groups (aldehydes and ketones).

The spacer arm, an 11-carbon chain, provides significant distance between the conjugated molecules, which can be crucial for maintaining their biological activity by minimizing steric hindrance.

Quantitative Data Summary

The physical and chemical properties of **11-Maleimidoundecanoic Acid Hydrazide** are summarized in the table below for quick reference.

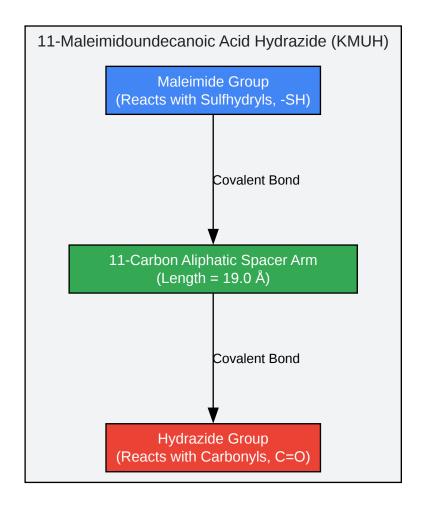


Property	Value	Citation
Spacer Arm Length	19.0 Å	[1][2][3][4]
Molecular Formula	C15H25N3O3	[1][5]
Molecular Weight	295.38 g/mol	[1][3]
Reactive Groups	Maleimide, Hydrazide	[1][2][4]
Reactivity Target 1 (Maleimide)	Sulfhydryl groups (-SH)	[2][6]
Reactivity Target 2 (Hydrazide)	Carbonyl groups (aldehydes, ketones)	[2][4]
Spacer Composition	11-carbon aliphatic chain	[1][3]
Cleavability	Non-cleavable	[2][4]

Molecular Structure and Functional Components

The structure of **11-Maleimidoundecanoic Acid Hydrazide** is defined by its three key components: the sulfhydryl-reactive maleimide head, the long alkyl spacer, and the carbonyl-reactive hydrazide tail.





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Figure 1. Key functional components of the KMUH crosslinker.

Experimental Protocol: Two-Step Conjugation of a Protein to a Glycoprotein

This protocol outlines a common application for KMUH: covalently linking a protein containing a free sulfhydryl group (Protein-SH) to a glycoprotein. The process involves first oxidizing the glycoprotein's sugar residues to create aldehyde groups, followed by a two-step conjugation reaction.

Materials:

• 11-Maleimidoundecanoic Acid Hydrazide (KMUH)



- Glycoprotein (e.g., an antibody like IgG)
- Protein-SH (e.g., a thiolated enzyme or peptide)
- Sodium meta-periodate (NaIO₄)
- Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5
- Oxidation Buffer: 100 mM sodium acetate, pH 5.5
- Quenching Solution (e.g., 1 M glycerol)
- Desalting columns
- Anhydrous Dimethylsulfoxide (DMSO)

Procedure:

Step 1: Oxidation of Glycoprotein Carbohydrates

- Dissolve the glycoprotein in Oxidation Buffer to a final concentration of 1-5 mg/mL.
- Prepare a fresh solution of sodium meta-periodate in the same buffer.
- Add the periodate solution to the glycoprotein solution for a final 10-20 mM periodate concentration.
- Incubate the reaction in the dark for 30 minutes at room temperature.
- Quench the reaction by adding the quenching solution to a final concentration of 20-30 mM and incubate for 5-10 minutes.
- Remove excess periodate and byproducts by passing the oxidized glycoprotein solution through a desalting column equilibrated with Conjugation Buffer.

Step 2: Reaction of KMUH with Oxidized Glycoprotein

Immediately prepare a stock solution of KMUH (e.g., 10 mM) in anhydrous DMSO.



- Add a 50- to 100-fold molar excess of the KMUH stock solution to the purified, oxidized glycoprotein solution.
- Incubate for 1-2 hours at room temperature. This reaction forms a stable hydrazone bond between the KMUH hydrazide group and the newly formed aldehydes on the glycoprotein.
- Remove excess, non-reacted KMUH using a desalting column equilibrated with Conjugation
 Buffer. The resulting product is a maleimide-activated glycoprotein.

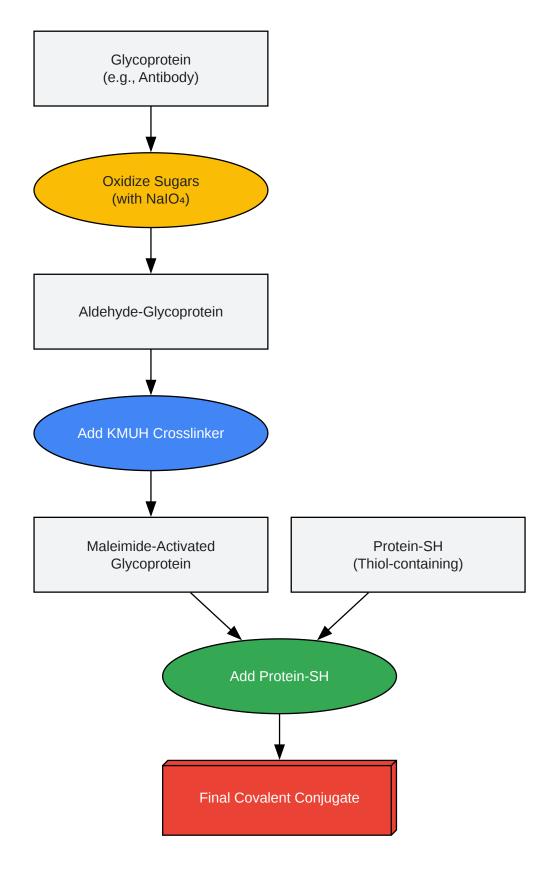
Step 3: Conjugation of Maleimide-Activated Glycoprotein with Protein-SH

- Dissolve the sulfhydryl-containing protein (Protein-SH) in Conjugation Buffer. If the protein has disulfide bonds, it may need to be reduced first using a reagent like TCEP, followed by desalting to remove the reducing agent.[7]
- Mix the maleimide-activated glycoprotein with the Protein-SH solution at an appropriate molar ratio (e.g., 1:1 to 1:5).
- Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C. The maleimide group reacts specifically with the sulfhydryl group to form a stable thioether bond.[6]
- The final conjugate can be purified from excess Protein-SH using methods such as sizeexclusion chromatography (SEC).

Logical Workflow for Bioconjugation

The two-step conjugation strategy is critical for preventing self-polymerization and ensuring a highly specific linkage between the two target biomolecules.





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